Benzene, 1-fluoro-4-(heptylthio)-
Description
Benzene, 1-fluoro-4-(heptylthio)- is a fluorinated aromatic compound featuring a fluorine atom at the para position and a heptylthio (-S-C₇H₁₅) substituent. Such compounds are typically explored for applications in organic synthesis, liquid crystals, or surfactants due to their balanced electronic and steric effects .
Properties
CAS No. |
61671-38-3 |
|---|---|
Molecular Formula |
C13H19FS |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1-fluoro-4-heptylsulfanylbenzene |
InChI |
InChI=1S/C13H19FS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3 |
InChI Key |
HSIANZKVRSSSTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(heptylthio)- typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene to introduce the fluorine atom, followed by the thiolation to attach the heptylthio group. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The steps include halogenation, thiolation, and purification processes to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-fluoro-4-(heptylthio)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The heptylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of dihalogenated products.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Benzene, 1-fluoro-4-(heptylthio)- has diverse applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(heptylthio)- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine atom and heptylthio group influence the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates such as benzenonium ions and Meisenheimer complexes during substitution reactions .
Comparison with Similar Compounds
Structural Analogues with Varying Alkylthio Chains
- Benzene, 1-(Ethylthio)-4-fluoro (CAS 2924-75-6): Molecular Formula: C₈H₉FS Molecular Weight: 156.22 g/mol Key Differences: Shorter ethyl chain (C₂) vs. heptyl (C₇). The shorter chain reduces hydrophobicity and lowers boiling/melting points compared to the heptyl analogue. Applications: Likely used as a building block in organofluorine chemistry due to its simpler structure .
- Benzene, 1-Chloro-4-[(pentafluoroethyl)thio]- (CAS 65538-02-5): Key Differences: Replacement of fluorine with chlorine and a pentafluoroethylthio group.
Substituent Variations: Functional Group Impact
- Benzene, 1-Nitro-4-(phenylthio)- (CAS 952-97-6): Molecular Formula: C₁₂H₉NO₂S Thermodynamic Data:
- Cp,gas: 477.23 J/mol·K
- Tboil: 561.40 K (at 13.30 kPa) Key Differences: Nitro group (-NO₂) introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the fluorine in the target compound .
1-Fluoro-4-(Phenylsulfonyl)Benzene (CAS 312-31-2) :
Thermodynamic and Physical Properties
Boiling Points :
- Benzene, 1,1'-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bis[4-fluoro- (CAS N/A) : Predicted boiling point: 305.2±22.0°C. Larger substituents (tetramethyl ethanediyl) elevate boiling points due to increased molecular weight and van der Waals interactions .
- Benzene, 4-Fluoro-1-methyl-2-nitro- (CAS 446-10-6) : Tboil: 411.50–411.70 K. Nitro and methyl groups collectively raise boiling points compared to alkylthio derivatives .
Molecular Weight Trends :
- Ethylthio analogue: 156.22 g/mol vs. Heptylthio (estimated >220 g/mol). Higher molecular weight in the heptyl derivative would increase viscosity and decrease volatility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
